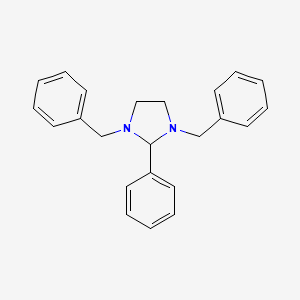
1,3-Dibenzyl-2-phenylimidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl-2-phenylimidazolidine is a useful research compound. Its molecular formula is C23H24N2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 217343. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry Applications
-
Cancer Therapeutics :
- Heat Shock Protein 90 (HSP90) Inhibition : Research indicates that derivatives of 1,3-dibenzyl-2-phenylimidazolidine exhibit significant antiproliferative effects against breast cancer cell lines by inhibiting HSP90, which is implicated in cancer progression. These compounds induce degradation of client proteins like AKT and ERK, leading to reduced cancer cell viability.
- Case Study : A study demonstrated that modifications to the core structure of imidazolidines can enhance biological efficacy. Compounds with dibenzyl and phenyl substituents showed improved binding affinity to HSP90, highlighting their potential as therapeutic agents in oncology.
-
Neurobiology :
- Alzheimer's Disease Research : Novel dibenzyl imidazolidine scaffolds have been investigated for their ability to mitigate protein aggregation associated with neurodegenerative diseases like Parkinson's disease (PD). Compounds derived from this scaffold showed promise in inhibiting the aggregation of α-synuclein, a protein linked to PD .
- Case Study : In vitro assays demonstrated that certain dibenzyl imidazolidines effectively inhibited the aggregation of α-synuclein mutants and preserved cell viability in neuronal models exposed to toxic aggregates .
Material Science Applications
-
Synthesis of Specialty Chemicals :
- The compound serves as an important building block in organic synthesis, facilitating the creation of more complex molecules. Its versatility allows it to be utilized as a ligand in coordination chemistry and as a precursor in the synthesis of functional materials.
- Industrial Applications : The scalable synthesis methods for this compound make it suitable for industrial applications where specific chemical properties are required.
-
Controlled Release Systems :
- Recent studies have explored the use of this compound as a precursor for bioactive aldehydes encapsulated within biodegradable polymers like poly(lactic acid) (PLA). This approach enhances the stability and controlled release of volatile compounds used in food preservation and fragrance applications .
- Case Study : Research demonstrated that encapsulated hexanal and benzaldehyde precursors released upon activation with mild acids showed potential for applications in food packaging systems due to their antimicrobial properties .
Summary Table of Applications
属性
CAS 编号 |
4597-81-3 |
|---|---|
分子式 |
C23H24N2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1,3-dibenzyl-2-phenylimidazolidine |
InChI |
InChI=1S/C23H24N2/c1-4-10-20(11-5-1)18-24-16-17-25(19-21-12-6-2-7-13-21)23(24)22-14-8-3-9-15-22/h1-15,23H,16-19H2 |
InChI 键 |
DBFSGTXNKFBZCH-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
规范 SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Key on ui other cas no. |
4597-81-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















